molecular formula C8H4BrF4NO B2815011 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 2090465-22-6

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B2815011
CAS No.: 2090465-22-6
M. Wt: 286.024
InChI Key: MXCHCSXXTHJRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 5-bromo-2-fluorobenzotrifluoride with an appropriate amide source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of bromine, fluorine, and trifluoromethyl groups can significantly influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 2-Fluoro-3-(trifluoromethyl)benzamide
  • 5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide

Comparison: Compared to these similar compounds, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This unique arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCHCSXXTHJRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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